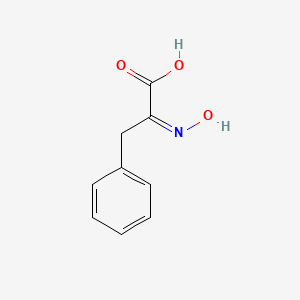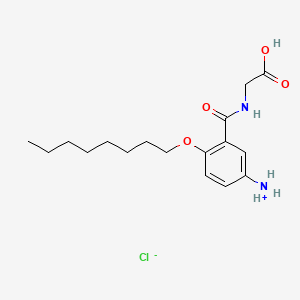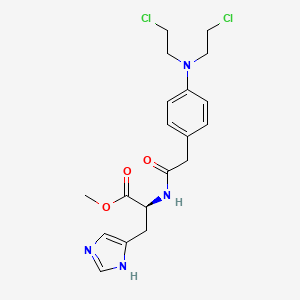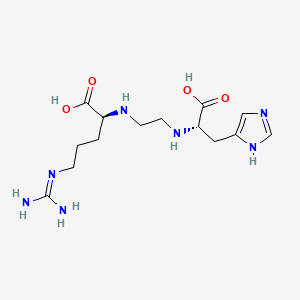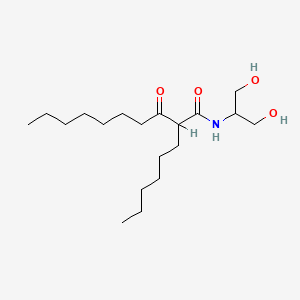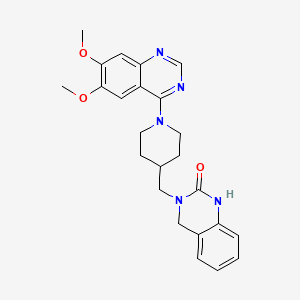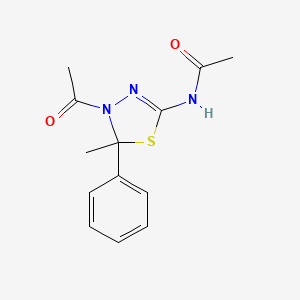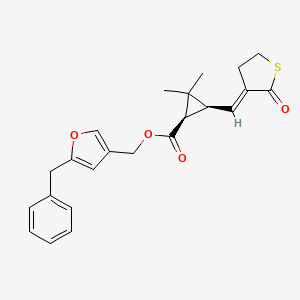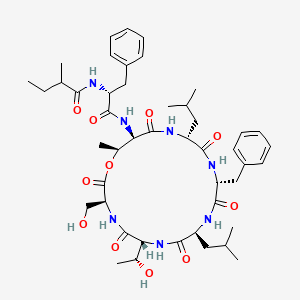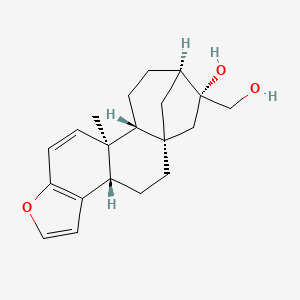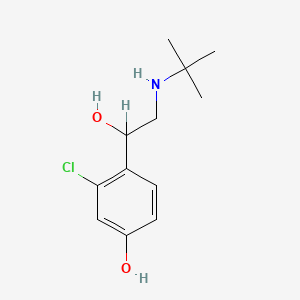
Hoku-81
Overview
Description
It is a potent and selective beta-2 adrenergic receptor stimulant with bronchodilating effects . This compound is primarily used in scientific research for its significant pharmacological properties.
Preparation Methods
HOKU-81 is synthesized from tulobuterol through metabolic processes. The synthetic route involves the hydroxylation of tulobuterol, resulting in the formation of 4-Hydroxytulobuterol . The industrial production methods for this compound are not extensively documented, but it is typically prepared in research laboratories under controlled conditions.
Chemical Reactions Analysis
HOKU-81 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HOKU-81 has several scientific research applications:
Chemistry: It is used to study the properties and reactions of beta-2 adrenergic receptor stimulants.
Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: This compound is researched for its potential therapeutic applications, particularly in respiratory diseases due to its bronchodilating effects.
Industry: This compound is used in the development of new pharmaceuticals and in the study of drug metabolism
Mechanism of Action
HOKU-81 exerts its effects by selectively stimulating beta-2 adrenergic receptors. This stimulation leads to the relaxation of tracheal smooth muscle, resulting in bronchodilation. The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
HOKU-81 is compared with other beta-2 adrenergic receptor stimulants such as:
Tulobuterol: this compound is approximately eight times more potent than tulobuterol in relaxing tracheal smooth muscle.
Salbutamol: this compound is about twice as potent as salbutamol.
Isoprenaline: This compound has similar potency to isoprenaline in its bronchodilating effects
These comparisons highlight the unique potency and selectivity of this compound as a beta-2 adrenergic receptor stimulant.
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBJWRFCNRAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861329 | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58020-43-2 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)-tert-butylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058020432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



